N-benzyl-4-nitrobenzenesulfonamide chemical structure and properties
N-benzyl-4-nitrobenzenesulfonamide chemical structure and properties
N-Benzyl-4-nitrobenzenesulfonamide: A Comprehensive Technical Guide on Scaffold Synthesis, Derivatization, and Pharmacological Applications
As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical scaffolds that serve as the fundamental backbone for diverse therapeutic agents. N-benzyl-4-nitrobenzenesulfonamide (CAS: 52374-25-1) is one such highly versatile intermediate. Due to its unique combination of a robust sulfonamide linkage, a highly tunable nitroaryl group, and a lipophilic benzyl moiety, it has become a cornerstone in the development of antimicrobial agents, HIV-1 protease inhibitors, and metabolic enzyme modulators.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic causality, biological mechanisms, and self-validating experimental protocols designed for rigorous drug development workflows.
Physicochemical Profiling & Structural Dynamics
Before integrating any scaffold into a drug discovery pipeline, it is critical to understand its baseline physicochemical properties. The sulfonamide group in N-benzyl-4-nitrobenzenesulfonamide acts as a strong hydrogen-bond acceptor and donor, which is vital for interacting with target protein residues[1]. Meanwhile, the benzyl group provides essential lipophilicity (XLogP3 = 2.2), ensuring optimal membrane permeability without violating Lipinski’s Rule of Five[1].
Table 1: Computed Physicochemical Properties
| Property | Value | Scientific Implication |
|---|---|---|
| IUPAC Name | N-benzyl-4-nitrobenzenesulfonamide | Standardized nomenclature for structural identification. |
| Molecular Formula | C13H12N2O4S | Dictates stoichiometric calculations in synthesis. |
| Molecular Weight | 292.31 g/mol | Ideal low-molecular-weight starting point for lead optimization. |
| XLogP3 | 2.2 | Indicates favorable lipophilicity for cellular membrane penetration. |
| Topological Polar Surface Area | 100 Ų | Optimal for oral bioavailability and target-site hydrogen bonding. |
| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[O-] | Utilized for in silico docking and cheminformatics. |
Data sourced and verified from computed descriptors[1].
Synthetic Workflows & Chemical Causality
The true value of N-benzyl-4-nitrobenzenesulfonamide lies in its derivatization potential. The synthesis typically begins with the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride with benzylamine.
The Causality of the Reaction Design: We utilize dichloromethane (CH₂Cl₂) as an aprotic solvent to prevent the hydrolysis of the sulfonyl chloride. Triethylamine (Et₃N) is introduced as an acid scavenger; its role is to neutralize the hydrochloric acid byproduct, thereby shifting the reaction equilibrium forward and preventing the protonation of the nucleophilic benzylamine[2].
Once synthesized, the nitro group serves as a robust placeholder. It can be catalytically reduced (e.g., via Iron powder in acetic acid or Pd/C with hydrogen gas) to an amine. This newly formed aniline derivative can then undergo amide coupling with various heteroaryl carboxylic acids to generate complex inhibitors, such as Pyruvate Dehydrogenase Kinase (PDK) inhibitors or pseudo-symmetric HIV-1 protease inhibitors[2][3].
Workflow for the synthesis and derivatization of N-benzyl-4-nitrobenzenesulfonamide.
Pharmacological Mechanisms & Target Binding
Derivatives of this scaffold have demonstrated profound efficacy across multiple therapeutic domains.
A. Dual Antileishmanial and Antibacterial Activity
Recent screenings of aminobenzothiazole sulfonamide derivatives (where N-benzyl-4-nitrobenzenesulfonamide acts as a primary building block) have revealed potent dual-active properties[4]. The sulfonamide moiety competitively inhibits dihydropteroate synthase by mimicking p-aminobenzoic acid (PABA), starving the pathogen of essential folate.
Table 2: Quantitative Antimicrobial Efficacy of Sulfonamide Derivatives
| Target Organism | Assay Type | Efficacy Range | Lead Compound Insight |
|---|---|---|---|
| Escherichia coli | Microbroth Dilution (MIC) | 0.15 – 0.43 µg/mL | High potency driven by the lipophilic benzyl group[4]. |
| Staphylococcus aureus | Microbroth Dilution (MIC) | 0.15 – 0.43 µg/mL | Broad-spectrum inhibition across Gram-positive strains[4]. |
| Leishmania tropica | Promastigote Viability (IC₅₀) | 57.10 – 415 µg/mL | Benzyl and halogenated substitutions maximize parasite death[4]. |
B. HIV-1 Protease Inhibition
When integrated into a pseudo-symmetric hydroxyethylamine core, the N-benzyl-4-nitrobenzenesulfonamide scaffold exhibits high affinity for the HIV-1 protease[2]. The structural logic is elegant: the sulfonamide oxygen atoms establish critical hydrogen bonds with the catalytic Asp25 and Asp25' residues of the protease. Simultaneously, the benzyl ring deeply embeds itself into the hydrophobic S1/S1' pockets of the enzyme, locking the protease in an inactive conformation and preventing viral polyprotein cleavage[2].
Mechanistic pathway of HIV-1 protease inhibition by sulfonamide derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal quality-control checkpoint.
Protocol 1: Synthesis of N-benzyl-4-nitrobenzenesulfonamide
Objective: Achieve high-yield, regioselective sulfonylation while preventing bis-alkylation.
-
Preparation: Dissolve benzylamine (1.0 eq) in anhydrous CH₂Cl₂ (0.3 M concentration) under an inert Argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive sulfonyl chloride.
-
Base Addition: Add Triethylamine (Et₃N) (2.5 eq) to the solution and cool to 0 °C using an ice bath.
-
Coupling: Slowly add 4-nitrobenzenesulfonyl chloride (1.1 eq) dropwise. Causality: Dropwise addition controls the exothermic nature of the reaction, preventing the formation of unwanted side products.
-
Validation Checkpoint 1 (TLC): Stir the mixture at room temperature for 1–2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) eluent. The complete disappearance of the sulfonyl chloride spot validates reaction completion.
-
Quenching & Washing: Quench the reaction with a 5% aqueous H₂SO₄ solution. Causality: The acid wash selectively protonates any unreacted benzylamine and Et₃N, pulling them into the aqueous layer and leaving the pure sulfonamide in the organic layer[2].
-
Isolation: Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Promastigote Viability Assay (Antileishmanial Screening)
Objective: Quantify the IC₅₀ of synthesized sulfonamide derivatives against Leishmania tropica[4].
-
Cell Culturing: Culture L. tropica promastigotes in M199 medium supplemented with 10% Fetal Bovine Serum (FBS) at 24 °C.
-
Compound Plating: In a 96-well plate, perform serial dilutions of the N-benzyl-4-nitrobenzenesulfonamide derivative (ranging from 1 to 500 µg/mL).
-
Inoculation: Add 1 × 10⁶ promastigotes per well. Incubate for 72 hours.
-
Validation Checkpoint (Metabolic Correlation): Add 10 µL of Alamar Blue (resazurin) to each well and incubate for an additional 4 hours. Causality: This is a self-validating step; living cells metabolically reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. If the well remains blue, it validates total parasitic death.
-
Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[4].
Conclusion
N-benzyl-4-nitrobenzenesulfonamide is far more than a simple chemical reagent; it is a highly tunable, structurally privileged scaffold. By understanding the causality behind its synthetic manipulation and the physicochemical parameters that drive its biological binding, researchers can systematically engineer novel therapeutics targeting everything from multidrug-resistant bacteria to viral proteases and metabolic kinases.
References
- PubChem. "N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343 - PubChem". National Institutes of Health (NIH).
- Planta Animalia. "Antileishmanial and Antibacterial Activities of Aminobenzothiazole Sulfonamides". Planta Animalia Journal.
- MDPI. "The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors: Synthesis, Molecular Modeling and Biological Evaluation". MDPI.
- ORBi. "Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors". University of Liège.
